molecular formula C22H19N3O3 B3127795 (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime CAS No. 338749-10-3

(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime

Cat. No.: B3127795
CAS No.: 338749-10-3
M. Wt: 373.4 g/mol
InChI Key: CGFJLRZHILVUBX-GYHWCHFESA-N
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Description

(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Decontamination and Antidotal Treatments

A study by Knez˘ević and Tadić (1994) reviews the efficacy of decontamination and antidotal treatment with oximes in rats poisoned with organophosphates, including soman. The research suggests that parenteral application of antidotes, including oximes, is effective regardless of the organophosphate formulation, highlighting the potential use of oxime compounds in decontamination processes [Knez˘ević & Tadić, 1994].

Environmental Impact and Genotoxicity

Clergé et al. (2019) discuss the occurrence and potential genotoxic/mutagenic risks of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), including compounds similar to the query compound in terms of their nitro and oxime groups. The study emphasizes the underestimation of cancer risk due to these compounds and suggests prioritizing certain oxy-PAH molecules for ecotoxicological and toxicological studies [Clergé et al., 2019].

Photoreactivity and Potential Applications

Naumov (2006) provides a review on the photochromism of ortho-nitrobenzylpyridines, discussing the reaction mechanism and potential applications in photon-based electronics. This research is relevant due to the structural similarity and potential photochromic activity of the queried compound, suggesting applications in material sciences and electronics [Naumov, 2006].

Reactivation of Organophosphate-Inhibited Acetylcholinesterase

Chambers et al. (2020) overview global research on compounds developed as reactivators of acetylcholinesterase inhibited by organophosphate compounds, highlighting the challenges of creating broad-spectrum reactivators and those capable of crossing the blood-brain barrier. The study underscores the importance of nucleophilic pyridinium oximes, which might be structurally related to the queried compound, in therapeutic applications against nerve agents and insecticides [Chambers et al., 2020].

Properties

IUPAC Name

(Z)-N-[(4-nitrophenyl)methoxy]-1-(2-phenylcyclopropyl)-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-25(27)18-11-9-16(10-12-18)15-28-24-22(21-8-4-5-13-23-21)20-14-19(20)17-6-2-1-3-7-17/h1-13,19-20H,14-15H2/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFJLRZHILVUBX-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime
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